molecular formula C12H19NO4 B8191441 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate

2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate

Cat. No.: B8191441
M. Wt: 241.28 g/mol
InChI Key: XNZDPPRFOSLQEL-UHFFFAOYSA-N
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Description

2-O-tert-butyl 1-O-methyl 2-azabicyclo[310]hexane-1,2-dicarboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ester groups: The tert-butyl ester and methyl ester groups are introduced through esterification reactions using appropriate reagents such as tert-butyl alcohol and methanol in the presence of acid catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester groups can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester: Lacks the methyl ester group.

    2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 1-methyl ester: Lacks the tert-butyl ester group.

    2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid: Lacks both ester groups.

Uniqueness

The presence of both tert-butyl ester and methyl ester groups in 2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate makes it unique compared to its analogs. These ester groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-5-8-7-12(8,13)9(14)16-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDPPRFOSLQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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